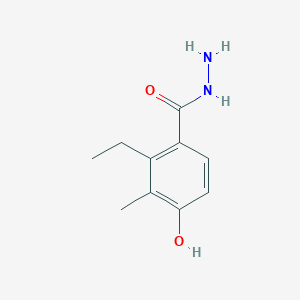

2-Ethyl-4-hydroxy-3-methylbenzohydrazide

Description

2-Ethyl-4-hydroxy-3-methylbenzohydrazide (EMD638683; chemical formula: C₁₈H₁₈F₂N₂O₄) is a benzohydrazide derivative characterized by a 2-ethyl, 4-hydroxy, and 3-methyl substitution pattern on the aromatic ring. The compound is notable for its role as a selective serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitor, with an IC₅₀ of 3 µM . It also exhibits inhibitory activity against other kinases, including SGK2, SGK3, MSK1, and PKR2 . EMD638683 is sparingly soluble in water (insoluble in H₂O) but dissolves readily in DMSO (≥18.2 mg/mL) and ethanol (≥45.8 mg/mL with warming) . Its stereospecific S-form (CAS 1184940-46-2) is pharmacologically active and has been studied in cancer and hypertension models .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-ethyl-4-hydroxy-3-methylbenzohydrazide |

InChI |

InChI=1S/C10H14N2O2/c1-3-7-6(2)9(13)5-4-8(7)10(14)12-11/h4-5,13H,3,11H2,1-2H3,(H,12,14) |

InChI Key |

GHVYTLNADMNSBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1C)O)C(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Structural Variations

Benzohydrazide derivatives share a core structure of a benzoyl group linked to a hydrazide moiety, but their pharmacological and physicochemical properties vary significantly based on substituents. Key analogs include:

3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide

- Substituents : A benzo[b]thiophene ring with a chlorine atom and a long pentadecyl chain on the benzylidene group.

- Synthesis: Condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 3-chlorobenzo[b]thiophene-2-carbohydrazide in ethanol/acetic acid .

(E)-N'-(3-Ethoxy-4-hydroxybenzylidene)-4-methoxybenzohydrazide

- Substituents : Methoxy and ethoxy groups on the benzylidene and benzohydrazide rings, respectively.

- Synthesis: Reflux of 4-methoxybenzohydrazide with 3-ethoxy-4-hydroxybenzaldehyde in ethanol .

- Properties : The ethoxy and methoxy groups may enhance solubility in polar solvents compared to EMD638683.

(E)-2,4-Dimethyl-N′-(2-methylbenzylidene)benzohydrazide

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.